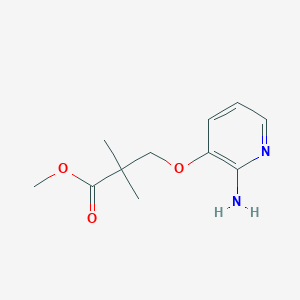
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound that features an indole moiety, a bromine atom, and a maleimide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide in the presence of a suitable solvent like chloroform or acetic acid.
Maleimide Formation: The final step involves the reaction of the brominated indole with maleic anhydride and subsequent cyclization to form the maleimide ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Cycloaddition Reactions: The maleimide group can participate in Diels-Alder reactions with dienes.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Cycloaddition: Dienes in the presence of heat or a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Cycloaddition: Formation of cycloadducts with the maleimide group.
Oxidation and Reduction: Various oxidized or reduced forms of the indole moiety.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its indole moiety.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity, including anticancer and antimicrobial properties.
Wirkmechanismus
The compound’s mechanism of action involves interactions with biological targets such as enzymes or receptors. The indole moiety can mimic natural substrates, while the maleimide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-1-methyl-1H-indole: Lacks the maleimide group, making it less versatile in reactions.
N-methylmaleimide: Lacks the indole moiety, reducing its potential biological activity.
Uniqueness
3-Bromo-1-methyl-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione is unique due to the combination of the indole and maleimide groups, providing a versatile scaffold for various chemical reactions and biological applications.
Eigenschaften
CAS-Nummer |
133053-45-9 |
|---|---|
Molekularformel |
C14H11BrN2O2 |
Molekulargewicht |
319.15 g/mol |
IUPAC-Name |
3-bromo-1-methyl-4-(1-methylindol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H11BrN2O2/c1-16-7-9(8-5-3-4-6-10(8)16)11-12(15)14(19)17(2)13(11)18/h3-7H,1-2H3 |
InChI-Schlüssel |
SXTNKNUQBVHICU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)N(C3=O)C)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2-methylpentanoyl]-1,3-oxazolidin-2-one](/img/structure/B8343082.png)










